![molecular formula C19H20N4O4S2 B2381934 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide CAS No. 1286709-31-6](/img/structure/B2381934.png)
1-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activity
- This compound is synthesized as a part of new heterocyclic compounds with potential anti-inflammatory and analgesic activities. These compounds, including the one , are screened as cyclooxygenase-1/2 inhibitors, demonstrating significant COX-2 selectivity and analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibiotic Synthesis
- In the field of antibiotics, similar compounds are synthesized and explored for their effectiveness against MRSA and malaria. For example, the total synthesis of amythiamicin D, a thiopeptide antibiotic, involves similar methodologies and compound structures (Hughes, Thompson, Alcaraz, & Moody, 2005).
Antimicrobial Activity
- Compounds structurally related to 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide have been tested for antimicrobial activities. For example, certain thiazolidine-2,4-dione derivatives exhibit notable antibacterial activity against Gram-negative bacteria and antifungal activity (Alhameed et al., 2019).
Anticancer Activity
- Some derivatives have been evaluated for their cytotoxic activities against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antiviral and Anticancer Potential
- Sulfamide derivatives, obtained through reactions involving similar compounds, exhibit significant antiviral and anticancer activities. Certain derivatives are particularly effective against Human cytomegalovirus and demonstrate notable anticancer efficacy (Kornii et al., 2021).
Co(II) Complexes with Anticancer Activity
- Co(II) complexes involving similar compounds show fluorescence properties and are evaluated for their anticancer activities, especially against human breast cancer cells (Vellaiswamy & Ramaswamy, 2017).
properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-27-14-4-7-16-17(8-14)28-19(22-16)23-10-13(11-23)18(24)21-9-12-2-5-15(6-3-12)29(20,25)26/h2-8,13H,9-11H2,1H3,(H,21,24)(H2,20,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROLDOAULXRUOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2381853.png)
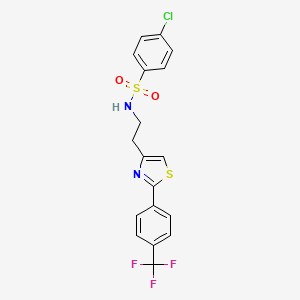
![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)
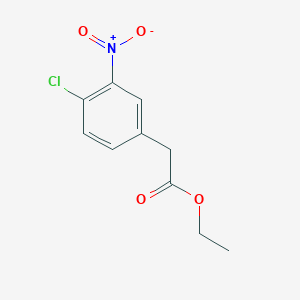
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2381857.png)
![Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2381859.png)

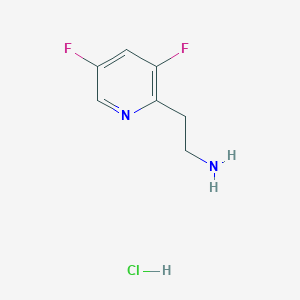
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride](/img/structure/B2381863.png)
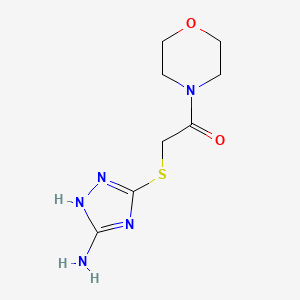
![3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2381866.png)
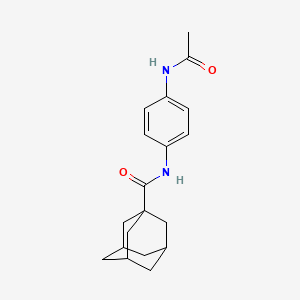
![(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2381870.png)
![2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2381873.png)